Butyl 1-aminocyclopropane-1-carboxylate Butyl 1-aminocyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 104544-08-3
VCID: VC21287066
InChI: InChI=1S/C8H15NO2/c1-2-3-6-11-7(10)8(9)4-5-8/h2-6,9H2,1H3
SMILES: CCCCOC(=O)C1(CC1)N
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

Butyl 1-aminocyclopropane-1-carboxylate

CAS No.: 104544-08-3

Cat. No.: VC21287066

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Butyl 1-aminocyclopropane-1-carboxylate - 104544-08-3

Specification

CAS No. 104544-08-3
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name butyl 1-aminocyclopropane-1-carboxylate
Standard InChI InChI=1S/C8H15NO2/c1-2-3-6-11-7(10)8(9)4-5-8/h2-6,9H2,1H3
Standard InChI Key HURAUHBJVPQLQT-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1(CC1)N
Canonical SMILES CCCCOC(=O)C1(CC1)N

Introduction

Chemical Structure and Properties

Butyl 1-Aminocyclopropane-1-Carboxylate is derived from 1-Aminocyclopropanecarboxylic acid (ACC), a non-proteinogenic amino acid with the molecular formula C4H7NO2 and molecular weight of 101.1 . The butyl ester modification involves attachment of a butyl group (C4H9-) to the carboxylic acid function of ACC through an ester bond. The resulting compound retains the cyclopropane ring and amino group at the 1-position characteristic of ACC, but features enhanced lipophilicity due to the butyl chain.

The presence of the cyclopropane ring creates unusual strain and reactivity patterns that distinguish this class of compounds. Like its parent compound, Butyl 1-Aminocyclopropane-1-Carboxylate contains a strained three-membered ring that contributes to its unique chemical behavior. While ACC itself has limited solubility in organic solvents (being "slightly" soluble in DMSO and water) , the butyl esterification significantly increases its solubility in non-polar and moderately polar organic solvents, making it more versatile for certain chemical applications.

The estimated physical properties of Butyl 1-Aminocyclopropane-1-Carboxylate would differ from those of ACC. While ACC has a high melting point (229-231°C) , the butyl ester would have a substantially lower melting point due to disruption of the zwitterionic structure and hydrogen bonding network that exists in the parent amino acid.

Structural Comparison

Property1-Aminocyclopropanecarboxylic acidButyl 1-Aminocyclopropane-1-Carboxylate
Molecular FormulaC4H7NO2C8H15NO2
Molecular Weight101.1157.21
Functional GroupsAmino, Carboxylic acidAmino, Ester
SolubilitySlightly soluble in water and DMSOEnhanced solubility in organic solvents
PolarityHigher (zwitterionic)Lower

Synthesis Methods and Approaches

The synthesis of Butyl 1-Aminocyclopropane-1-Carboxylate typically involves esterification of 1-Aminocyclopropanecarboxylic acid with n-butanol under appropriate conditions. This process is analogous to the synthesis of tert-Butyl 1-Aminocyclopropane-1-Carboxylate hydrochloride, which involves the reaction of 1-Aminocyclopropanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The key difference lies in the alcohol reagent used – n-butanol instead of tert-butanol.

Several approaches can be employed for the esterification reaction:

Direct Esterification

This approach involves the reaction of ACC with n-butanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically requires heating and removal of water to drive the equilibrium toward ester formation.

Activation-Based Methods

The carboxylic acid function of ACC can be activated using reagents such as thionyl chloride or oxalyl chloride to form an acid chloride intermediate, which then reacts readily with n-butanol to form the ester. This approach offers advantages in terms of milder reaction conditions and potentially higher yields.

Coupling Reagent Methods

Modern organic synthesis often employs coupling reagents such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to facilitate esterification under mild conditions. These methods are particularly valuable when working with sensitive substrates.

The purification of Butyl 1-Aminocyclopropane-1-Carboxylate typically involves extraction procedures followed by column chromatography to isolate the pure compound. Recrystallization from appropriate solvent systems may also be employed to achieve high purity.

Biochemical Significance and Relationship to ACC

Butyl 1-Aminocyclopropane-1-Carboxylate derives its biochemical significance from its relationship to 1-Aminocyclopropanecarboxylic acid (ACC), which plays a crucial role in plant biochemistry. ACC is an intermediate in the conversion of methionine to ethylene during fruit ripening in apples and other plants, serving as an immediate precursor to the plant hormone ethylene . As a modified form of ACC, Butyl 1-Aminocyclopropane-1-Carboxylate may interact with biological systems in ways that reflect or modify the activity of the parent compound.

The esterification of ACC to form Butyl 1-Aminocyclopropane-1-Carboxylate significantly alters its physicochemical properties, potentially affecting:

  • Membrane permeability - The increased lipophilicity may enhance cellular uptake

  • Metabolic stability - The ester group may protect the carboxylic function from certain metabolic processes

  • Receptor interactions - The structural modification may alter binding affinity to target proteins

  • Bioavailability - The ester form may serve as a prodrug, releasing ACC upon hydrolysis

Relationship to Ethylene Biosynthesis

The parent compound ACC is converted to ethylene by the enzyme ACC oxidase in plants. This conversion represents the final step in ethylene biosynthesis, a hormone that regulates numerous aspects of plant growth, development, and stress responses . Butyl 1-Aminocyclopropane-1-Carboxylate, as an ester of ACC, may potentially interact with enzymes involved in ethylene biosynthesis, either as a substrate or an inhibitor, depending on the specificity of the enzymes involved.

In plant systems, ACC deaminase (ACCD) is a pyridoxal 5′-phosphate (PLP) dependent enzyme that cleaves the cyclopropane ring of ACC to give α-ketobutyric acid and ammonia . The butyl ester modification would likely affect the interaction with this enzyme, potentially altering the cleavage kinetics or inhibiting the reaction altogether.

Mechanistic Interactions and Structure-Activity Relationships

Understanding the mechanistic interactions of Butyl 1-Aminocyclopropane-1-Carboxylate requires consideration of the structural features that determine its chemical behavior and biological activity.

Cyclopropane Ring Reactivity

The cyclopropane ring in Butyl 1-Aminocyclopropane-1-Carboxylate exists in a strained configuration, with bond angles of approximately 60° compared to the ideal 109.5° for sp3-hybridized carbon atoms. This strain contributes to the unique reactivity patterns observed in cyclopropane-containing compounds, making them susceptible to ring-opening reactions under appropriate conditions.

Research on ACC deaminase has revealed that the cleavage of the cyclopropane ring involves a nucleophilic attack on the ring, followed by bond breakage . The specific mechanistic pathway involves:

  • Formation of an external aldimine between the enzyme's PLP cofactor and ACC

  • Nucleophilic attack by an active site tyrosine residue (Tyr294) on the cyclopropane ring

  • Cleavage of the Cα-Cβ bond to release the cyclopropane ring strain

  • Subsequent deprotonation and protonation steps leading to product formation

In Butyl 1-Aminocyclopropane-1-Carboxylate, the ester group would likely alter the electronic properties of the cyclopropane ring, potentially affecting its susceptibility to nucleophilic attack and subsequent ring-opening reactions.

Enzyme Interactions

Studies with ACC deaminase have shown that specific amino acid residues in the enzyme active site, including Tyr294, Tyr268, and Ser78, play crucial roles in substrate binding and catalysis . The butyl ester modification in Butyl 1-Aminocyclopropane-1-Carboxylate would introduce steric bulk and alter the hydrogen bonding capabilities of the substrate, potentially affecting its interactions with these active site residues.

The kinetic properties of enzyme-substrate interactions, including those involving ACC deaminase, can be assessed through various techniques such as solvent kinetic isotope effects, proton inventory studies, and viscosity variation experiments . These approaches could provide valuable insights into how the butyl ester modification affects the catalytic efficiency and mechanism of enzymatic reactions involving Butyl 1-Aminocyclopropane-1-Carboxylate.

Analytical Methods for Detection and Quantification

The analysis of Butyl 1-Aminocyclopropane-1-Carboxylate requires sophisticated analytical techniques capable of detecting and quantifying this compound in various matrices. Several approaches can be employed for this purpose:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with appropriate detection methods (UV, fluorescence, or mass spectrometry) provides a powerful approach for separating and quantifying Butyl 1-Aminocyclopropane-1-Carboxylate. The compound's UV absorption characteristics would be influenced by both the amino group and the ester functionality.

Gas Chromatography (GC) might also be applicable, particularly if derivatization is employed to enhance volatility and thermal stability. Derivatization of the amino group using appropriate reagents could facilitate GC analysis.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about Butyl 1-Aminocyclopropane-1-Carboxylate. The cyclopropane ring protons would exhibit characteristic signals in the 1H-NMR spectrum, while the butyl chain would show distinct patterns that could be used for identification and purity assessment.

Infrared (IR) spectroscopy can identify key functional groups in the molecule, including the ester carbonyl (typically around 1730-1750 cm-1) and the amino group.

Mass Spectrometry

Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS or GC-MS), offers high sensitivity and specificity for detecting and quantifying Butyl 1-Aminocyclopropane-1-Carboxylate. The fragmentation pattern would likely include characteristic losses related to the butyl group and fragments associated with the cyclopropane ring structure.

Comparison with Related Compounds

Butyl 1-Aminocyclopropane-1-Carboxylate belongs to a family of compounds derived from 1-Aminocyclopropanecarboxylic acid. Comparing its properties with those of related compounds provides valuable context for understanding its unique characteristics and potential applications.

Comparison with ACC

The most direct comparison is with the parent compound, 1-Aminocyclopropanecarboxylic acid (ACC). Key differences include:

  • Solubility profile: ACC is slightly soluble in water and DMSO , whereas Butyl 1-Aminocyclopropane-1-Carboxylate would exhibit enhanced solubility in organic solvents due to the lipophilic butyl group.

  • Acid-base properties: ACC exists predominantly as a zwitterion at physiological pH, with the carboxylic acid group deprotonated and the amino group protonated. The esterification in Butyl 1-Aminocyclopropane-1-Carboxylate eliminates the acidic character of the carboxylic group.

  • Enzymatic reactivity: ACC is a substrate for ACC deaminase, which cleaves its cyclopropane ring . The butyl ester modification would likely alter this enzymatic recognition and processing.

Comparison with tert-Butyl 1-Aminocyclopropane-1-Carboxylate

tert-Butyl 1-Aminocyclopropane-1-Carboxylate is a closely related compound that differs only in the structure of the alkyl group (tert-butyl vs. n-butyl). This structural difference leads to distinct properties:

  • Steric effects: The tert-butyl group is more sterically hindered than the n-butyl group, potentially affecting reactivity and molecular interactions.

  • Stability: tert-Butyl esters are generally more resistant to base-catalyzed hydrolysis but more susceptible to acid-catalyzed hydrolysis compared to n-butyl esters.

  • Physical properties: The branched structure of the tert-butyl group would likely result in different melting point, boiling point, and solubility characteristics compared to the linear n-butyl chain.

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